molecular formula C12H19N B1417218 [(2,5-Dimethylphenyl)methyl](propan-2-yl)amine CAS No. 1047816-29-4

[(2,5-Dimethylphenyl)methyl](propan-2-yl)amine

Cat. No. B1417218
CAS RN: 1047816-29-4
M. Wt: 177.29 g/mol
InChI Key: JBQMEDNDFAJDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylphenyl)methyl](propan-2-yl)amine, or 2,5-DMPMA, is an organic compound belonging to the class of amines. It is a colorless, volatile liquid, with a boiling point of 177°C and a molecular weight of 150.24 g/mol. 2,5-DMPMA is used in a variety of applications, including industrial and scientific research.

Scientific Research Applications

Antimicrobial Agents

The compound has been utilized in the synthesis of N-2,5-Dimethylphenylthioureido acid derivatives . These derivatives serve as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . The derivatives exhibit significant in vitro antimicrobial activity against strains such as tedizolid/linezolid-resistant S. aureus, and show promise against emerging fungal pathogens, including drug-resistant Candida strains .

Anticancer Applications

The structural motif of (2,5-Dimethylphenyl)methylamine is found in various diazine alkaloids , which are central building blocks for a wide range of pharmacological applications. Diazines exhibit activities such as anticancer, and the compound could potentially be used to synthesize diazine-based drugs .

Antifungal Activity

The aforementioned N-2,5-Dimethylphenylthioureido acid derivatives also demonstrate broad-spectrum antifungal activity. This is particularly relevant for combating drug-resistant Candida strains, with some compounds showing greater activity than fluconazole .

Anti-Tubercular Agents

Compounds containing the (2,5-Dimethylphenyl)methylamine structure have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. These compounds are compared with reference drugs like rifampicin to assess their efficacy .

Antiparasitic Agents

The structural framework of (2,5-Dimethylphenyl)methylamine is conducive to the development of antiparasitic agents. The diazine derivatives, which can be synthesized from this compound, have shown potential in antiparasitic activity .

Cardiovascular Therapeutics

Diazine derivatives, which can be synthesized using (2,5-Dimethylphenyl)methylamine, have been reported to possess cardiovascular properties. They can act as cardiovascular agents and antihypertensive drugs, which is a significant application in the field of heart-related diseases .

properties

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)13-8-12-7-10(3)5-6-11(12)4/h5-7,9,13H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQMEDNDFAJDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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